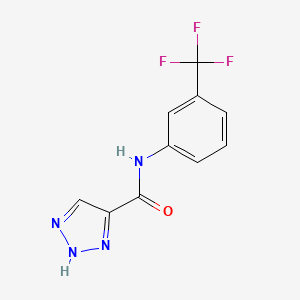
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide, commonly referred to as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a triazole-based compound that has been found to exhibit a wide range of biological and pharmacological activities. In
Mecanismo De Acción
The exact mechanism of action of TFP is not fully understood. However, it has been suggested that TFP exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, TFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TFP has also been found to inhibit the activity of histone deacetylases (HDACs), a class of proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
TFP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. TFP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TFP has been found to modulate the immune system by regulating the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TFP is its versatility. It can be used in a wide range of experimental settings due to its ability to modulate various biological pathways. Additionally, TFP is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of TFP is its potential toxicity. While TFP has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for the study of TFP. One area of research is the development of TFP-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of TFP. Additionally, further studies are needed to determine the long-term effects of TFP on human health. Finally, the development of new synthetic routes for TFP may lead to the discovery of new analogs with improved biological activities.
Métodos De Síntesis
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to yield TFP. The synthesis of TFP is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
TFP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. TFP has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. Additionally, TFP has been found to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9(18)8-5-14-17-16-8/h1-5H,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCEDOUUUPDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NNN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

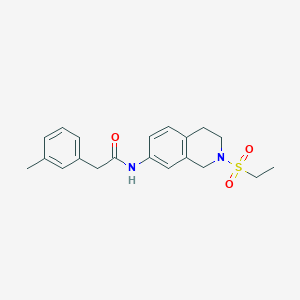
![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)
![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)
![5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2855892.png)
![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)
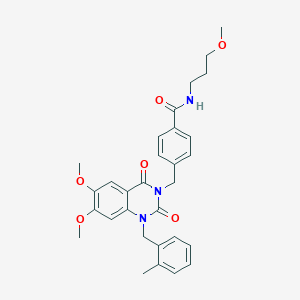
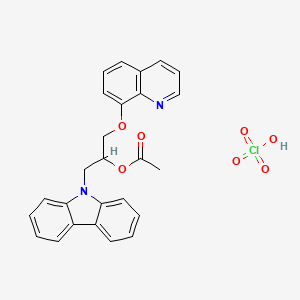
![N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2855902.png)
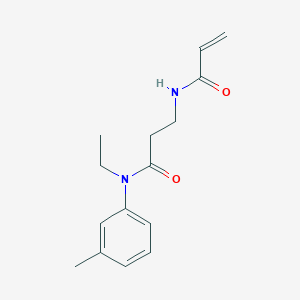
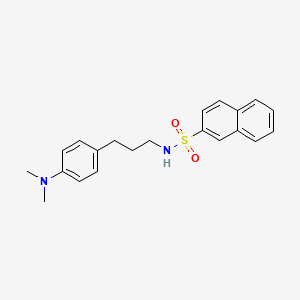


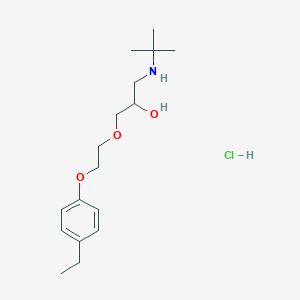
![2-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2855908.png)